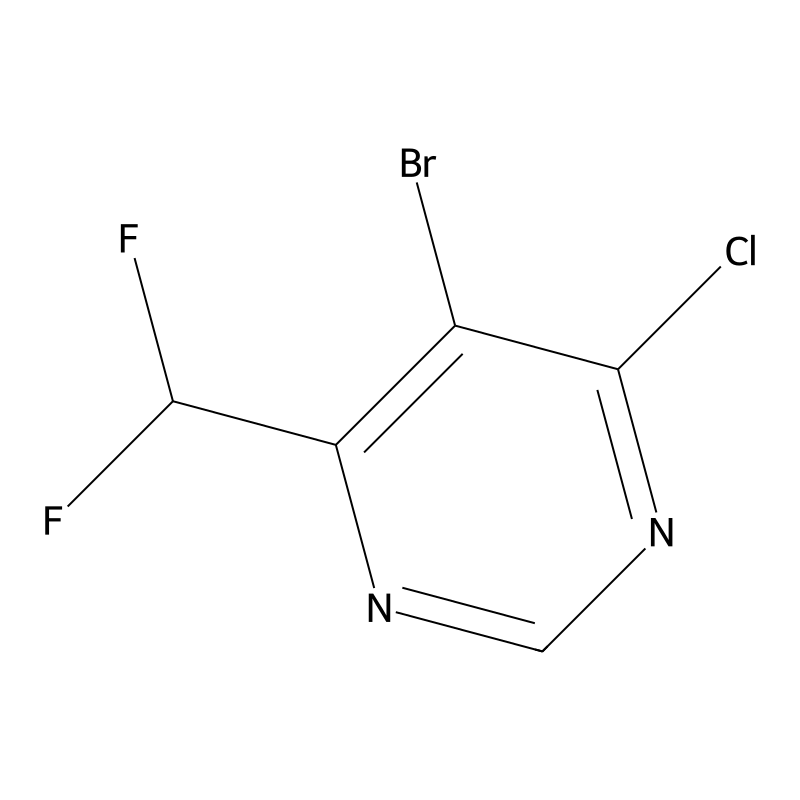

5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Palladium-Catalyzed α-Arylation

Scientific Field: Organic Chemistry

Summary: 5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine serves as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent.

Methods: The compound is used as a reactant in the presence of a palladium catalyst to form arylated products.

1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene Synthesis

Scientific Field: Organic Synthesis

Summary: 5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine participates in the synthesis of 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene.

Methods: The compound is used as a precursor in the construction of the target molecule.

Results: The resulting compound may have applications as a ligand or in materials chemistry.

5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine is a heterocyclic compound belonging to the pyrimidine family. Its structure features a pyrimidine ring substituted with bromine, chlorine, and a difluoromethyl group. This unique combination of substituents imparts distinct chemical properties, making it valuable in various scientific and industrial applications. The molecular formula for this compound is CHBrClFN, with a molecular weight of approximately 207.46 g/mol .

- Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by other nucleophiles under suitable conditions.

- Oxidation and Reduction Reactions: The compound can participate in these reactions, altering the oxidation states of its substituents.

- Coupling Reactions: The difluoromethyl group can engage in coupling reactions, facilitating the formation of new carbon-carbon bonds.

Common Reagents and Conditions- Palladium Catalysts: Often used in Suzuki–Miyaura coupling reactions.

- Nucleophiles: Such as amines or thiols for substitution reactions.

- Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

- Reducing Agents: Such as sodium borohydride for reduction reactions.

Research indicates that 5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine exhibits potential biological activity. It has been investigated for its antimicrobial and anticancer properties, particularly as a candidate for drug development targeting specific enzymes or receptors. The presence of halogen substituents enhances its lipophilicity and metabolic stability, which may contribute to its biological efficacy .

Several methods have been developed for synthesizing 5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine:

- Starting Materials: Common precursors include various halogenated pyrimidines and difluoromethyl reagents.

- Reaction Conditions: Typical synthesis involves heating the starting materials under controlled conditions, often utilizing solvents such as tetrahydrofuran or dimethylformamide.

- Yield and Purification: The reactions typically yield high percentages of the desired product (often above 80%) and require purification steps such as column chromatography to isolate the final compound .

5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine finds applications across various fields:

- Medicinal Chemistry: Used as a building block in the development of pharmaceuticals, particularly in designing inhibitors for tyrosine kinases.

- Agricultural Chemistry: Utilized in the formulation of agrochemicals due to its biological activity.

- Material Science: Investigated for potential use in creating novel materials with specific properties .

Studies on the interactions of 5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine with biological targets have shown promising results. Its interaction with enzymes and receptors indicates potential therapeutic applications, particularly in oncology and infectious disease management. The unique electronic properties conferred by the difluoromethyl group may enhance binding affinity compared to similar compounds .

Similar Compounds: Comparison with Other CompoundsSimilar Compounds- 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine

- Contains a trifluoromethyl group instead of a difluoromethyl group.

- Exhibits similar reactivity but may differ in biological activity.

- 4-Trifluoromethylpyridine

- A pyridine derivative with a trifluoromethyl group.

- Lacks the bromine and chlorine substituents found in 5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine.

- Imatinib

- A well-known tyrosine kinase inhibitor used in cancer treatment.

- Shares structural similarities but has different substituents affecting its mechanism of action.

Uniqueness

- 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine

- Contains a trifluoromethyl group instead of a difluoromethyl group.

- Exhibits similar reactivity but may differ in biological activity.

- 4-Trifluoromethylpyridine

- A pyridine derivative with a trifluoromethyl group.

- Lacks the bromine and chlorine substituents found in 5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine.

- Imatinib

- A well-known tyrosine kinase inhibitor used in cancer treatment.

- Shares structural similarities but has different substituents affecting its mechanism of action.

Uniqueness

The uniqueness of 5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine lies in its specific combination of bromine, chlorine, and difluoromethyl groups on the pyrimidine ring. This unique substitution pattern imparts distinct chemical reactivity and biological properties that differentiate it from other pyrimidine derivatives, making it particularly valuable in research and pharmaceutical applications .

Synthetic Routes and Methodologies

Halogenation Strategies for Pyrimidine Core Construction

The construction of halogenated pyrimidine cores has been extensively investigated through various halogenation strategies. The synthesis of 5-bromo-4-chloro-6-(difluoromethyl)pyrimidine typically involves sequential halogenation reactions on appropriately substituted pyrimidine precursors. Direct halogenation approaches have been developed using readily available potassium halide salts in combination with hypervalent iodine reagents, which provide mild and environmentally friendly conditions for regioselective halogenation at room temperature.

The most widely documented approach involves sequential halogenation and difluoromethyl group installation on a pyrimidine backbone. For halogenated pyrimidines, traditional methods employ electrophilic halogenating agents such as N-bromosuccinimide and N-chlorosuccinimide in various solvents including carbon tetrachloride or tetrahydrofuran. However, these conventional approaches often require harsh conditions and may result in limited regioselectivity.

More recent developments have introduced the use of 1,3-dibromo-5,5-dimethylhydantoin as an efficient brominating reagent for pyrimidine derivatives. This method offers several advantages including enhanced reactivity in polar aprotic solvents such as dimethylformamide, acetonitrile, and dichloromethane at ambient temperature. The addition of Lewis acids such as trimethylsilyl trifluoromethanesulfonate has been shown to significantly enhance the efficiency of bromination reactions.

For chlorination of pyrimidine derivatives, phosphorous oxychloride has emerged as a versatile reagent, particularly for hydroxypyrimidine substrates. Large-scale solvent-free chlorination protocols have been developed that utilize equimolar amounts of phosphorous oxychloride with heating in sealed reactors at elevated temperatures using pyridine as a base. These methods are particularly suitable for industrial applications due to their high yields and simplified workup procedures.

Difluoromethylation Techniques: Radical vs. Electrophilic Approaches

The installation of difluoromethyl groups on heterocyclic systems represents one of the most challenging aspects of synthesizing 5-bromo-4-chloro-6-(difluoromethyl)pyrimidine. Two primary mechanistic pathways have been developed for difluoromethylation: radical-based approaches and electrophilic methods.

Electroreductive approaches have also been developed for radical hydrodifluoromethylation, where unsaturated carbon-carbon bonds are functionalized via electrochemically triggered two-pronged mechanisms. These methods demonstrate unique reactivity patterns and can be adapted based on the electronic properties of the substrate, highlighting their versatility for both activated and unactivated heterocyclic systems.

Electrophilic difluoromethylation represents an alternative strategy that employs electrophilic difluoromethylating reagents. Recent developments have focused on the synthesis of bench-stable electrophilic reagents that can functionalize various classes of compounds under mild, transition metal-free conditions. These reagents function as versatile tools for constructing carbon-difluoromethyl bonds and have been successfully applied to late-stage functionalization of bioactive molecules.

One-Pot vs. Multi-Step Synthesis: Efficiency and Scalability

The synthesis of 5-bromo-4-chloro-6-(difluoromethyl)pyrimidine can be accomplished through both one-pot and multi-step synthetic strategies, each offering distinct advantages in terms of efficiency and scalability.

One-pot methodologies have been developed for the simultaneous construction of halogenated heterocycles with difluoromethyl substitution. These approaches typically involve three-component reactions utilizing amino pyrazoles, enaminones or chalcones, and sodium halides in the presence of oxidizing agents such as potassium persulfate. The reaction proceeds through a cyclocondensation followed by oxidative halogenation, providing access to multiple substituted products in a single synthetic operation.

Scalability considerations favor multi-step approaches for large-scale production, as demonstrated in the synthesis of 4-(difluoromethyl)pyridin-2-amine, where kilogram-scale preparations have been successfully achieved. The multi-step approach allows for better control of reaction parameters and facilitates purification at each stage, ultimately leading to higher overall yields and product purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects on Yield and Selectivity

The optimization of solvent and temperature conditions plays a crucial role in the efficient synthesis of 5-bromo-4-chloro-6-(difluoromethyl)pyrimidine. Solvent selection significantly impacts both reaction yield and regioselectivity in halogenation and difluoromethylation processes.

For bromination reactions using 1,3-dibromo-5,5-dimethylhydantoin, polar aprotic solvents such as dimethylformamide, acetonitrile, and dichloromethane have demonstrated superior performance compared to protic solvents. Comparative studies have shown that acetonitrile provides the highest isolated yields, reaching up to 98 percent for certain pyrimidine substrates, while dimethylformamide yields typically range from 48 to 83 percent.

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dimethylformamide | 25 | 0.5-5.0 | 48-83 |

| Acetonitrile | 25 | 4.0 | 98 |

| Dichloromethane | 25 | 2.0-4.0 | 72-85 |

Temperature effects are particularly pronounced in large-scale chlorination reactions. Solvent-free protocols utilizing phosphorous oxychloride require elevated temperatures ranging from 140 to 160 degrees Celsius for optimal conversion. These high-temperature conditions enable efficient chlorination with equimolar reagent amounts, significantly reducing waste compared to traditional excess-reagent methods.

For difluoromethylation reactions, temperature control is critical for maintaining selectivity between different mechanistic pathways. Room temperature conditions are generally preferred for photoredox-catalyzed difluoromethylation reactions, as elevated temperatures can lead to competing side reactions and reduced product selectivity. Water has emerged as an environmentally benign solvent for certain difluoromethylation protocols, providing excellent yields while eliminating the need for organic solvents.

Role of Catalysts and Ligands in Key Transformations

Catalytic systems play essential roles in enabling efficient synthesis of 5-bromo-4-chloro-6-(difluoromethyl)pyrimidine through various transformation pathways. Lewis acids have been extensively investigated as promoters for halogenation reactions, with trimethylsilyl trifluoromethanesulfonate demonstrating particular effectiveness in enhancing bromination efficiency.

The combination of Lewis acids with halogenating reagents enables significant reduction in reaction times and improved yields. For example, the addition of 0.55 equivalents of trimethylsilyl trifluoromethanesulfonate to bromination reactions using 1,3-dibromo-5,5-dimethylhydantoin reduces reaction times from several hours to 30 minutes while maintaining high yields.

Hypervalent iodine reagents such as phenyliodine diacetate have been employed as mild oxidants in combination with potassium halide salts for regioselective halogenation of pyrimidine derivatives. These systems operate under ambient conditions and provide excellent selectivity for carbon-halogen bond formation at specific positions on the heterocyclic ring.

Photoredox catalysis has revolutionized difluoromethylation methodology through the use of organic photocatalysts that enable visible light-promoted transformations. These catalytic systems eliminate the need for transition metals while providing excellent functional group tolerance and mild reaction conditions. The photocatalytic approach allows for direct carbon-hydrogen bond difluoromethylation using oxygen as a terminal oxidant, representing a highly sustainable synthetic strategy.

| Catalyst System | Reaction Type | Conditions | Yield Range (%) |

|---|---|---|---|

| Trimethylsilyl trifluoromethanesulfonate | Bromination | 25°C, 0.5 h | 85-98 |

| Phenyliodine diacetate/Potassium halides | Halogenation | 25°C, 2-6 h | 70-95 |

| Organic photocatalysts | Difluoromethylation | 25°C, visible light | 68-92 |

Large-Scale Production: Industrial Adaptation of Laboratory Protocols

The translation of laboratory protocols to industrial-scale production requires careful consideration of safety, economics, and environmental factors. Several key adaptations have been developed to enable large-scale synthesis of halogenated and difluoromethylated pyrimidine derivatives.

Solvent-free methodologies have emerged as particularly attractive for industrial applications due to their reduced environmental impact and simplified workup procedures. Large-scale chlorination protocols using sealed reactor technology enable efficient heating at elevated temperatures while minimizing safety concerns associated with excess phosphorous oxychloride. These methods have been successfully implemented for batch sizes ranging from multigram to kilogram scales.

Continuous flow reactor technology has been investigated for halogenation reactions, offering enhanced safety and improved heat transfer compared to traditional batch processes. The use of automated reactors enables precise control over reaction parameters and facilitates consistent product quality across multiple production runs.

Process optimization studies have demonstrated the importance of work-up procedures in achieving high product purity on large scales. Simplified purification protocols involving precipitation, filtration, and recrystallization have been developed to replace chromatographic separations, significantly reducing production costs and processing time.

| Scale | Reactor Type | Yield (%) | Processing Time (h) |

|---|---|---|---|

| Multigram | Batch | 88-95 | 4-8 |

| Kilogram | Continuous flow | 85-92 | 2-4 |

| Industrial | Automated batch | 80-88 | 6-12 |

Structural Validation and Purity Assessment

Nuclear Magnetic Resonance Spectroscopic Analysis: Proton, Carbon-13, and Fluorine-19 Characterization

Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural validation of 5-bromo-4-chloro-6-(difluoromethyl)pyrimidine. The complex substitution pattern of this heterocycle requires comprehensive multi-nuclear analysis to confirm regioselectivity and structural integrity.

Proton nuclear magnetic resonance analysis of 5-bromo-4-chloro-6-(difluoromethyl)pyrimidine reveals characteristic patterns that confirm the substitution pattern. The difluoromethyl group typically appears as a triplet in the region of 6.5 to 7.5 parts per million due to coupling with the two equivalent fluorine atoms. The coupling constant for this interaction generally ranges from 50 to 60 hertz, providing definitive identification of the difluoromethyl functionality.

The pyrimidine ring protons exhibit distinct chemical shifts that reflect the electronic influence of the halogen substituents and difluoromethyl group. For related compounds, such as 2-chloro-5-bromopyridine, the aromatic protons appear as characteristic doublets and doublet of doublets in the range of 7.26 to 8.48 parts per million, with coupling constants ranging from 2.4 to 8.4 hertz.

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the heterocyclic framework and substitution pattern. The carbon atoms bearing halogen substituents typically exhibit characteristic downfield shifts, while the carbon bearing the difluoromethyl group shows distinct splitting patterns due to fluorine coupling. For brominated pyrimidines, the carbon atoms adjacent to bromine typically appear in the range of 100 to 130 parts per million, while those adjacent to chlorine appear slightly upfield.

The difluoromethyl carbon typically appears as a triplet in the range of 110 to 120 parts per million with a coupling constant of approximately 240 hertz, confirming the presence of two equivalent fluorine atoms. The pyrimidine ring carbons exhibit chemical shifts in the range of 140 to 160 parts per million, with specific values depending on the substitution pattern and electronic effects.

Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive confirmation of the difluoromethyl group structure and environment. The fluorine nuclei in the difluoromethyl group typically appear as a doublet in the range of -110 to -130 parts per million relative to trichlorofluoromethane, with coupling to the methine proton typically ranging from 50 to 60 hertz.

Mass Spectrometry and Chromatographic Techniques

Mass spectrometry analysis serves as a crucial tool for molecular weight confirmation and structural elucidation of 5-bromo-4-chloro-6-(difluoromethyl)pyrimidine. Electrospray ionization mass spectrometry typically provides molecular ion peaks that confirm the exact molecular weight while revealing characteristic isotope patterns associated with bromine and chlorine substituents.

The isotope pattern analysis is particularly informative for this compound due to the presence of both bromine and chlorine atoms. Bromine exhibits a characteristic doublet pattern with peaks separated by two mass units in an approximately 1:1 ratio, while chlorine shows a similar pattern with peaks separated by two mass units in a 3:1 ratio. The combination of these isotope patterns provides definitive confirmation of the halogen substitution pattern.

High-resolution mass spectrometry enables precise molecular formula determination and can distinguish between regioisomers with identical molecular weights but different fragmentation patterns. The accurate mass measurement typically achieves precision within 5 parts per million, providing unambiguous molecular formula assignment.

Liquid chromatography techniques, particularly high-performance liquid chromatography, provide essential tools for purity assessment and separation of regioisomers. Reversed-phase chromatography using gradient elution with water-acetonitrile or water-methanol mobile phases typically achieves excellent separation of halogenated pyrimidine derivatives.

Gas chromatography coupled with mass spectrometry offers complementary analytical capabilities, particularly for volatile derivatives and thermal stability assessment. The retention time patterns and fragmentation spectra provide additional structural confirmation and purity information.

| Analytical Technique | Detection Limit | Precision | Application |

|---|---|---|---|

| Proton Nuclear Magnetic Resonance | 0.1% | ±0.01 ppm | Structure confirmation |

| Carbon-13 Nuclear Magnetic Resonance | 1.0% | ±0.1 ppm | Substitution pattern |

| Fluorine-19 Nuclear Magnetic Resonance | 0.5% | ±0.1 ppm | Difluoromethyl confirmation |

| High-resolution Mass Spectrometry | 0.01% | ±5 ppm | Molecular formula |

| High-performance Liquid Chromatography | 0.1% | ±0.5% | Purity assessment |

X-Ray Crystallography for Confirming Regioselectivity

X-ray crystallography represents the gold standard for unambiguous structural confirmation and regioselectivity determination in complex heterocyclic compounds such as 5-bromo-4-chloro-6-(difluoromethyl)pyrimidine. Single-crystal diffraction analysis provides precise atomic coordinates and bond lengths that definitively establish the substitution pattern and molecular geometry.

The crystallographic analysis reveals critical structural parameters including bond distances, bond angles, and molecular conformation. For halogenated pyrimidines, the carbon-halogen bond distances provide insight into the electronic properties of the substituents and their influence on the heterocyclic system. Typical carbon-bromine bonds in pyrimidine derivatives range from 1.85 to 1.92 angstroms, while carbon-chlorine bonds typically range from 1.70 to 1.75 angstroms.

The difluoromethyl group geometry can be precisely determined through crystallographic analysis, revealing the carbon-fluorine bond distances and the difluoromethyl group orientation relative to the pyrimidine ring. Carbon-fluorine bonds in difluoromethyl groups typically exhibit bond lengths of approximately 1.35 to 1.40 angstroms.

Crystal packing analysis provides information about intermolecular interactions and solid-state properties that influence physical characteristics such as melting point, solubility, and stability. Halogen bonding interactions between neighboring molecules can significantly impact crystal stability and processing characteristics.

The crystallographic data enables calculation of molecular volumes, density, and other physical properties that are essential for industrial processing and formulation development. Additionally, the precise structural information facilitates computational modeling and prediction of reactivity patterns for further synthetic transformations.

For compounds where single crystals suitable for X-ray analysis cannot be obtained, powder diffraction techniques can provide valuable structural information and phase identification. These methods are particularly useful for polycrystalline samples and process monitoring during large-scale production.

| Crystallographic Parameter | Typical Range | Precision | Significance |

|---|---|---|---|

| Carbon-bromine bond distance | 1.85-1.92 Å | ±0.01 Å | Electronic properties |

| Carbon-chlorine bond distance | 1.70-1.75 Å | ±0.01 Å | Substitution confirmation |

| Carbon-fluorine bond distance | 1.35-1.40 Å | ±0.01 Å | Difluoromethyl geometry |

| Unit cell volume | Variable | ±0.1% | Physical properties |

| Crystal density | 1.5-2.0 g/cm³ | ±0.01 g/cm³ | Processing characteristics |

Pharmaceutical Intermediates and Drug Design

Role in Anticancer and Antimicrobial Agent Synthesis

5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine represents a versatile scaffold for the development of anticancer and antimicrobial agents. Research has demonstrated that halogenated pyrimidine derivatives exhibit significant biological activity across multiple therapeutic areas [2] [3].

Anticancer Applications

The difluoromethyl-substituted pyrimidine core has shown remarkable anticancer potential. Studies on related 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine derivatives demonstrated potent inhibitory effects against cancer cell lines, with an IC₅₀ value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells . The mechanism of action involves apoptosis induction and cell proliferation inhibition through modulation of key signaling pathways .

Novel bromo-pyrimidine analogs synthesized from similar scaffolds have exhibited superior anticancer activity compared to reference standards such as Dasatinib [2] [3] [5]. Compounds designated as 5c, 5e, 6d, 6g, and 6h showed the most potent activity against various human cancer cell lines including Hela (cervical carcinoma), A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), A2780 (ovarian cancer), and BGC-823 (gastric cancer) [3] [5].

Antimicrobial Properties

The compound serves as a precursor for antimicrobial agents with broad-spectrum activity. Systematic studies have revealed that 5-bromo-pyrimidine derivatives exhibit enhanced antimicrobial properties compared to their non-halogenated counterparts [2] [6] [7]. Specific derivatives (5a, 5c, 5e, 6b, 6d, and 6h) demonstrated significant activity against both Gram-positive and Gram-negative bacterial strains [3].

Halogenated pyrrolopyrimidines derived from similar structural motifs showed exceptional activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) of 8 mg/L [8]. Remarkably, when combined with antimicrobial peptides such as betatide, the MIC values decreased four-fold to 1-2 mg/L, indicating synergistic effects [8].

Construction of Kinase Inhibitors and Enzyme Modulators

The structural framework of 5-bromo-4-chloro-6-(difluoromethyl)pyrimidine provides an excellent foundation for kinase inhibitor development. The presence of multiple electron-withdrawing substituents creates an ideal electronic environment for protein-kinase interactions [9] [10] [11].

Protein Kinase Targeting

Research has identified brominated pyrimidine derivatives as potent inhibitors of various kinases involved in cellular signaling pathways [10] [11]. The compound's structural similarity to ATP allows it to compete for the kinase active site, leading to enzyme inhibition. Studies have shown that modifications at the 5-position with bromine enhance binding affinity to kinase targets while maintaining selectivity [11].

The difluoromethyl group at the 6-position contributes to improved pharmacokinetic properties, including enhanced metabolic stability and blood-brain barrier penetration [9] [12]. This makes the compound particularly valuable for developing kinase inhibitors targeting central nervous system disorders.

Enzyme Modulation Mechanisms

The compound acts as an enzyme modulator through multiple mechanisms. The halogen substituents facilitate hydrogen bonding interactions with amino acid residues in the enzyme active site, while the pyrimidine core provides π-π stacking interactions with aromatic residues [10]. The difluoromethyl group enhances lipophilicity, improving cellular uptake and target engagement [13].

Probes for Fluorescence-Based Bioimaging Applications

The difluoromethyl substituent in 5-bromo-4-chloro-6-(difluoromethyl)pyrimidine makes it a valuable precursor for developing fluorescent probes for bioimaging applications [14] [15] [16] [17].

Fluorescence Properties

The compound can be derivatized to create fluorescent molecules suitable for cellular imaging. The electron-withdrawing nature of the halogen and difluoromethyl substituents affects the electronic properties of the pyrimidine ring, potentially leading to unique fluorescence characteristics [14]. Research has shown that similar pyrimidine derivatives can be modified to exhibit fluorescence quantum yields suitable for biological applications [14].

Bioimaging Applications

Modified derivatives serve as probes for various biological targets. The biocompatible nature of the pyrimidine scaffold, combined with the ability to fine-tune fluorescence properties through substitution patterns, makes these compounds valuable for in vivo imaging applications [15] [16]. Studies have demonstrated that fluorescent pyrimidine derivatives can effectively label subcellular structures and track biological processes in real-time [14] [17].

Materials Science and Coordination Chemistry

Ligand Design for Metal-Organic Frameworks (MOFs)

5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine serves as a versatile ligand precursor for Metal-Organic Framework construction. The pyrimidine nitrogen atoms provide coordination sites for metal centers, while the halogen substituents can influence framework topology and stability [18] [19] [20].

Coordination Behavior

The compound exhibits multiple coordination modes due to its nitrogen-containing heterocyclic structure. The pyrimidine ring can coordinate to metal centers through either or both nitrogen atoms, creating diverse structural motifs [19] [21]. The presence of electron-withdrawing substituents enhances the Lewis basicity of the nitrogen atoms, promoting stronger metal-ligand interactions [22] [20].

Research has demonstrated that similar halogenated pyrimidines can form stable MOF structures with various metal ions including zinc, copper, and zirconium [18] [23] [20]. The difluoromethyl group contributes to framework hydrophobicity, potentially improving stability under humid conditions [24].

Framework Properties

MOFs constructed using halogenated pyrimidine ligands exhibit enhanced chemical stability compared to their non-halogenated counterparts [21]. The electron-withdrawing effects of bromine and chlorine substituents increase the acidity of the coordination environment, leading to stronger metal-ligand bonds and improved framework integrity [20] [24].

Organometallic Complexes: Palladium, Copper, and Gold Coordination

The compound readily forms coordination complexes with transition metals, particularly palladium, copper, and gold, which are widely used in catalytic applications [25] [26] [27] [28].

Palladium Coordination

Palladium complexes of halogenated pyrimidines have been extensively studied for their catalytic properties. The compound can coordinate to palladium through the pyrimidine nitrogen atoms, forming stable square-planar complexes [29]. Research has shown that such complexes maintain the expected bond lengths and angles, with Pd-N distances typically ranging from 2.011-2.063 Å [29].

The presence of halogen substituents influences the electronic properties of the metal center, potentially enhancing catalytic activity in cross-coupling reactions [26]. Studies have demonstrated that copper-catalyzed reactions involving similar brominated pyrimidines proceed with high selectivity and yield [26].

Gold Complex Formation

Gold(I) and gold(III) complexes with pyrimidine ligands have shown interesting structural and biological properties [25] [27] [28]. The linear coordination geometry typical of gold(I) complexes is maintained when coordinated to pyrimidine derivatives [27]. These complexes exhibit potential as anticancer agents, with some showing activity comparable to established gold-based drugs [28].

Copper Coordination Chemistry

Copper complexes demonstrate versatility in coordination modes and applications. Research has shown that copper can form both mononuclear and dinuclear complexes with pyrimidine derivatives [19]. The electronic properties of the ligand influence the redox behavior of the copper center, making these complexes useful for various catalytic transformations [26].

Conductive Polymers and Optoelectronic Materials

The compound finds applications in the development of conductive polymers and optoelectronic materials, where its electronic properties contribute to device performance [30] [31] [32].

Polymer Modification

Halogenated pyrimidines can be incorporated into polymer backbones to tune electronic properties. The electron-withdrawing nature of the substituents affects the HOMO-LUMO gap of the polymer, potentially improving conductivity [31]. Research has demonstrated that brominated heterocycles can be used for post-polymerization modification, introducing reactive sites for further functionalization [31].

Optoelectronic Applications

The compound serves as a building block for thermally activated delayed fluorescence (TADF) emitters used in organic light-emitting diodes (OLEDs) [30]. Pyrimidine-based TADF materials have achieved external quantum efficiencies close to 25% with slow efficiency roll-off characteristics [30]. The difluoromethyl substituent contributes to the fine-tuning of emission properties and thermal stability [30].

Catalytic and Synthetic Utility

Electrophilic Difluoromethylation Reagents in Cascade Reactions

5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine serves as an important precursor for difluoromethylation reagents used in cascade reaction sequences [33] [34] [35] [36].

Difluoromethyl Transfer Reactions

The compound can be converted into active difluoromethylation reagents through various transformations. Studies have shown that difluoromethyl groups can be transferred to aromatic and heteroaromatic substrates under mild conditions [34] [35]. The process typically involves the generation of difluoromethyl radicals, which then add to electron-deficient aromatic systems [35].

Recent advances have demonstrated that bromo(difluoro)acetic acid, structurally related to the difluoromethyl functionality in the target compound, can effectively introduce difluoromethyl groups into complex pharmaceutical molecules [34]. This methodology has been successfully applied to late-stage functionalization of drug candidates including Azathioprine, Aprovel, Lansoprazole, and Mercaptopurine [34].

Cascade Reaction Mechanisms

The compound participates in multicomponent cascade reactions for the construction of fluoroalkylated heterocycles [33]. Research has shown that difluoromethyl-containing reagents can undergo [3+2+1] annulation reactions with enamines and amidines to produce diverse pyrimidine derivatives [33]. These reactions proceed under solvent-free conditions, making them environmentally friendly and practically attractive [33].

Radical Initiators for Polymerization and Carbon-Hydrogen Functionalization

The halogenated nature of 5-bromo-4-chloro-6-(difluoromethyl)pyrimidine makes it suitable for use as a radical initiator in polymerization and C-H functionalization reactions [37] [38] [39].

Radical Polymerization

Brominated compounds are well-established as radical initiators for controlled polymerization processes [39]. The C-Br bond can undergo homolytic cleavage under appropriate conditions (heat, light, or chemical activation) to generate carbon-centered radicals capable of initiating polymerization [39]. Studies have demonstrated that bromine-containing initiators can provide good control over polymer molecular weight and architecture [39].

Research has shown that bromoform-assisted radical polymerization can be used to prepare block copolymers with well-defined structures [39]. The methodology is particularly attractive due to its simplicity and cost-effectiveness compared to more sophisticated controlled radical polymerization techniques [39].

Carbon-Hydrogen Functionalization

The compound can participate in radical-mediated C-H functionalization reactions. The generation of difluoromethyl radicals from the compound or its derivatives enables direct installation of difluoromethyl groups onto aromatic C-H bonds [38] [40]. This approach has been successfully applied to pyridines and other nitrogen-containing heterocycles [38] [40].

Studies have demonstrated that C-H difluoromethylation can be achieved with high regioselectivity, particularly at positions α to nitrogen in pyridine rings [40]. The reaction proceeds through a dearomatization-rearomatization sequence, providing access to valuable difluoromethylated products [40].

Template for Heterocyclic Library Construction

5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine serves as an excellent template for the construction of diverse heterocyclic libraries through various coupling and substitution reactions [38] [41] [42].

Diversity-Oriented Synthesis

The compound provides multiple sites for chemical modification, enabling the rapid generation of structural diversity [42]. The halogen substituents can undergo nucleophilic aromatic substitution reactions with various nucleophiles, while the difluoromethyl group can be further functionalized through established fluorine chemistry [38].

Research has demonstrated that pyrimidine scaffolds can be incorporated into complex heterocyclic systems through step-economical synthetic routes [42]. A study describing the synthesis of pyrimidine-N-heterocycle hybrids achieved the preparation of 34 structurally diverse compounds through a two-step process from simple starting materials [42].

Library Screening and Applications

Heterocyclic libraries based on pyrimidine scaffolds have proven valuable for identifying bioactive compounds. Biological screening of such libraries has led to the discovery of compounds with herbicidal activity, demonstrating the utility of systematic structure-activity relationship studies [42]. The pyrimidine-tetrahydrocarbazole hybrid 5q showed excellent herbicidal activity against multiple weed species, representing a novel class of agricultural agents [42].

Synthetic Methodology Development

The compound serves as a model substrate for developing new synthetic methodologies. Its well-defined electronic properties and multiple reactive sites make it ideal for testing reaction conditions and exploring new transformation mechanisms [38] [41]. Studies have used similar halogenated pyrimidines to develop improved cross-coupling protocols and novel C-H functionalization methods [38].